Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[[2,5-dichloro-4-[(diethylamino)sulfonyl]phenyl]azo]phenyl]-
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Overview
Description
Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[[2,5-dichloro-4-[(diethylamino)sulfonyl]phenyl]azo]phenyl]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple functional groups, including azo, sulfonyl, and hydroxyethyl groups, which contribute to its diverse reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[[2,5-dichloro-4-[(diethylamino)sulfonyl]phenyl]azo]phenyl]- typically involves multi-step organic reactions The process begins with the preparation of the azo compound through a diazotization reaction, followed by coupling with a suitable aromatic amine
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[[2,5-dichloro-4-[(diethylamino)sulfonyl]phenyl]azo]phenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl groups may yield acetic acid derivatives, while reduction of the azo group results in the formation of aromatic amines.
Scientific Research Applications
Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[[2,5-dichloro-4-[(diethylamino)sulfonyl]phenyl]azo]phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[[2,5-dichloro-4-[(diethylamino)sulfonyl]phenyl]azo]phenyl]- involves its interaction with specific molecular targets and pathways. The azo group can undergo reduction to form active amines, which may interact with cellular components and disrupt normal biological processes. The sulfonyl and hydroxyethyl groups contribute to the compound’s solubility and reactivity, enhancing its ability to penetrate biological membranes and exert its effects.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2-hydroxyethyl)-: A simpler analog with similar hydroxyethyl and acetamide groups but lacking the azo and sulfonyl functionalities.
N,N-Bis(2-hydroxyethyl)glycine: Contains similar hydroxyethyl groups but differs in its overall structure and functional groups.
Uniqueness
Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[[2,5-dichloro-4-[(diethylamino)sulfonyl]phenyl]azo]phenyl]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the azo group allows for specific interactions with biological targets, while the sulfonyl and hydroxyethyl groups enhance its solubility and stability.
Properties
CAS No. |
58547-80-1 |
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Molecular Formula |
C22H29Cl2N5O5S |
Molecular Weight |
546.5 g/mol |
IUPAC Name |
N-[5-[bis(2-hydroxyethyl)amino]-2-[[2,5-dichloro-4-(diethylsulfamoyl)phenyl]diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C22H29Cl2N5O5S/c1-4-29(5-2)35(33,34)22-14-17(23)20(13-18(22)24)27-26-19-7-6-16(12-21(19)25-15(3)32)28(8-10-30)9-11-31/h6-7,12-14,30-31H,4-5,8-11H2,1-3H3,(H,25,32) |
InChI Key |
KHRQFBKQASROHI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)Cl)N=NC2=C(C=C(C=C2)N(CCO)CCO)NC(=O)C)Cl |
Origin of Product |
United States |
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